2,3-Dichloro-6,7-dimethylquinoxaline
Overview
Description
2,3-Dichloro-6,7-dimethylquinoxaline is an organic compound with the molecular formula C10H8Cl2N2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This compound is notable for its two chlorine atoms at positions 2 and 3, and two methyl groups at positions 6 and 7 on the quinoxaline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6,7-dimethylquinoxaline can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dichloroquinoxaline with methylating agents to introduce the methyl groups at positions 6 and 7. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 3 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoxalines, while oxidation reactions can produce quinoxaline dioxides .
Scientific Research Applications
2,3-Dichloro-6,7-dimethylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6,7-dimethylquinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the methyl groups at positions 6 and 7.
6,7-Dimethylquinoxaline: Lacks the chlorine atoms at positions 2 and 3.
2,3-Dichloro-6,7-difluoroquinoxaline: Contains fluorine atoms instead of methyl groups at positions 6 and 7.
Uniqueness
2,3-Dichloro-6,7-dimethylquinoxaline is unique due to the presence of both chlorine and methyl groups on the quinoxaline ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
2,3-dichloro-6,7-dimethylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-3-7-8(4-6(5)2)14-10(12)9(11)13-7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBSIBTVPNHSIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399227 | |
Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24830606 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
63810-80-0 | |
Record name | 2,3-dichloro-6,7-dimethylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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